molecular formula C4H9BrClNO2 B6182110 methyl (2S)-2-amino-3-bromopropanoate hydrochloride CAS No. 2613299-33-3

methyl (2S)-2-amino-3-bromopropanoate hydrochloride

Cat. No. B6182110
CAS RN: 2613299-33-3
M. Wt: 218.5
InChI Key:
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Description

Methyl (2S)-2-amino-3-bromopropanoate hydrochloride, also known as MBP-HCl, is an organic compound commonly used in laboratory experiments. MBP-HCl is a chiral compound, meaning it can exist in two different forms, known as enantiomers. MBP-HCl is used in synthetic chemistry, as a reagent, and in biochemical research. It is also used in the synthesis of other compounds, such as pharmaceuticals, and in the study of proteins and other molecules. In

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-bromopropanoate hydrochloride is not fully understood. However, it is believed that the compound binds to proteins, specifically enzymes, and modifies their structure and function. This binding can alter the activity of the enzymes, leading to changes in biochemical pathways and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl (2S)-2-amino-3-bromopropanoate hydrochloride are not fully understood. However, the compound has been shown to affect the activity of enzymes, leading to changes in biochemical pathways and physiological processes. For example, methyl (2S)-2-amino-3-bromopropanoate hydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect the nervous system and cause a variety of physiological effects.

Advantages and Limitations for Lab Experiments

Methyl (2S)-2-amino-3-bromopropanoate hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a chiral compound, which means it can be used to synthesize enantiomerically pure compounds. However, methyl (2S)-2-amino-3-bromopropanoate hydrochloride is not very stable and can decompose over time. Additionally, it can be toxic and should be handled with care.

Future Directions

There are several potential future directions for methyl (2S)-2-amino-3-bromopropanoate hydrochloride research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, methyl (2S)-2-amino-3-bromopropanoate hydrochloride could be used to synthesize more complex compounds, such as pharmaceuticals. Finally, the compound could be used to study the structure and function of proteins and other molecules.

Synthesis Methods

Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is synthesized from the reaction of 2-amino-3-bromopropanoic acid and methyl chloride. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The reaction is exothermic and yields a high yield of methyl (2S)-2-amino-3-bromopropanoate hydrochloride.

Scientific Research Applications

Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is used in several scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. It is used as a reagent in organic synthesis to form enantiomerically pure compounds. In biochemistry, methyl (2S)-2-amino-3-bromopropanoate hydrochloride is used to study the structure and function of proteins and other molecules. In pharmaceutical research, it is used to synthesize chiral drugs and to study the pharmacological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-bromopropanoate hydrochloride involves the conversion of starting materials into the final product through a series of chemical reactions.", "Starting Materials": [ "Methyl acrylate", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "L-alanine" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with sodium hydroxide to form methyl 2-propenoate.", "Step 2: Methyl 2-propenoate is then reacted with bromine to form methyl 2-bromoacrylate.", "Step 3: Methyl 2-bromoacrylate is reacted with L-alanine to form methyl (2S)-2-amino-3-bromopropanoate.", "Step 4: Methyl (2S)-2-amino-3-bromopropanoate is then reacted with hydrochloric acid to form the final product, methyl (2S)-2-amino-3-bromopropanoate hydrochloride." ] }

CAS RN

2613299-33-3

Molecular Formula

C4H9BrClNO2

Molecular Weight

218.5

Purity

95

Origin of Product

United States

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